molecular formula C14H22 B086634 1-Ethyl-3,5-diisopropylbenzene CAS No. 15181-13-2

1-Ethyl-3,5-diisopropylbenzene

Cat. No. B086634
CAS RN: 15181-13-2
M. Wt: 190.32 g/mol
InChI Key: HWWKORYFZUHZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,5-diisopropylbenzene is an organic compound with the molecular formula C14H22 . It has an average mass of 190.324 Da and a monoisotopic mass of 190.172150 Da .


Synthesis Analysis

Diisopropylbenzenes, which are similar to 1-Ethyl-3,5-diisopropylbenzene, typically arise by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3,5-diisopropylbenzene consists of a benzene ring substituted with ethyl and isopropyl groups . It contains a total of 36 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

1-Ethyl-3,5-diisopropylbenzene has a density of 0.9±0.1 g/cm3, a boiling point of 237.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±0.8 kJ/mol and a flash point of 90.2±7.3 °C . The compound has a molar refractivity of 64.2±0.3 cm3 .

Scientific Research Applications

  • Pharmaceutical and Phenol Derivative Synthesis : Aerobic oxidation of related compounds like 1,3,5-triisopropylbenzene using catalysts such as N-hydroxyphthalimide (NHPI) can lead to efficient production of pharmaceutical starting materials and phenol derivatives (Aoki et al., 2005).

  • Study of Nonbonded Interactions : Research on nonbonded ortho interactions in alkylbenzenes, which include compounds similar to 1-Ethyl-3,5-diisopropylbenzene, can provide insights into the energetics of such molecules (Agapito et al., 2013).

  • Catalysis and Zeolites : The study of isomerization and disproportionation of compounds like 1,3-diisopropylbenzene over zeolites helps characterize the pore size of these catalysts, which is crucial in petrochemical and other chemical processes (Chen et al., 2007).

  • Supramolecular Chemistry : In supramolecular chemistry, structures based on triethylbenzenes, which are related to 1-Ethyl-3,5-diisopropylbenzene, have been used as templates to organize molecular-recognition elements (Wang & Hof, 2012).

  • Polymer Science : The synthesis and characterization of new polymers using diamines based on compounds similar to 1-Ethyl-3,5-diisopropylbenzene have been explored for producing polyamides with unique properties (Liaw et al., 2001).

Safety And Hazards

Vapors and liquid of 1-Ethyl-3,5-diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . Liquid can cause defatting of skin and dermatitis .

properties

IUPAC Name

1-ethyl-3,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-6-12-7-13(10(2)3)9-14(8-12)11(4)5/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKORYFZUHZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065864
Record name 1-Ethyl-3,5-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,5-diisopropylbenzene

CAS RN

15181-13-2
Record name Benzene, 1-ethyl-3,5-diisopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15181-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-3,5-bis(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-3,5-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-3,5-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3,5-diisopropylbenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568KS5X838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,5-diisopropylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3,5-diisopropylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3,5-diisopropylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3,5-diisopropylbenzene
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3,5-diisopropylbenzene
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3,5-diisopropylbenzene

Citations

For This Compound
9
Citations
AA Efremov, ID Zykova, AE Gorbachev - Russian Journal of Bioorganic …, 2016 - Springer
Essential oil has been isolated from the above-ground part of the lemon balm growing in the neighborhood of Krasnoyarsk by the method of exhaustive water and steam distillation. …
Number of citations: 8 link.springer.com
АА Ефремов, ИД Зыкова, АЕ Горбачев - 2016 - elib.sfu-kras.ru
Essential oil has been isolated from the above-ground part of the lemon balm growing in the neighborhood of Krasnoyarsk by the method of exhaustive water and steam distillation. …
Number of citations: 2 elib.sfu-kras.ru
TF Gardler - 2014 - search.proquest.com
This research proposes that analysis of greater depth can be performed on fuels to help understand their composition better than what is currently performed. At present, there is a …
Number of citations: 2 search.proquest.com
MZ Zarifyanova, GG Islamova, ZZ Khairullina… - Russian Journal of …, 2022 - Springer
Petroleum sulfone concentrates were obtained from the 240–350С diesel fraction of superviscous crude oil from the Ashal’chinskoe field. Samples of petroleum sulfones were used as …
Number of citations: 0 link.springer.com
SR Villadsen, L Dithmer, R Forsberg, J Becker… - Energy & …, 2012 - ACS Publications
Hydrothermal liquefaction (HTL) is an efficient second-generation technology for conversion of biomass or biomass waste products into bio-oils for eg the transport sector. The product …
Number of citations: 62 pubs.acs.org
N Meher, PK Iyer - Handbook of Aggregation‐Induced …, 2022 - Wiley Online Library
Detection of high‐boiling organic volatile contaminants (OVCs) in both the gaseous phase and aqueous media, are essential to warrant the safety and quality of air and water resources, …
Number of citations: 1 onlinelibrary.wiley.com
K Aourahoum, M Aissaoui, F Fazouane, F Larit… - researchgate.net
The essential oil of Cytisus triflorus L’Her., a Mediterranean species was obtained by steam distillation and identified by GC and GC-MS. 61 compounds were determined. The …
Number of citations: 3 www.researchgate.net
吴法鹏, 赵云鹏, 宋庆露, 司兴刚, 康国俊… - 燃料化学学报(中 …, 2021 - rlhxxb.sxicc.ac.cn
: 采用等体积甲醇/甲苯混合溶剂对淖毛湖次烟煤(NMH) 进行热溶得到热溶物和热溶残渣(R TD), 利用Co/C@ N-700 催化剂催化320℃ 热溶物(SP 320) 加氢转化得到CSP 320. 利用气相色谱…
Number of citations: 3 rlhxxb.sxicc.ac.cn
H Boubendir, S Ladjal - 2020 - dspace.univ-jijel.dz
Ce mémoire s’est déroulé dans un contexte sanitaire particulier, vu l’apparition du corona virus covid 19 dans notre pays et son expansion rapide. Pour cela les objectifs fixés au para …
Number of citations: 0 dspace.univ-jijel.dz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.